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Compound of Interest |

Compound Name: Antho-rpamide 11
CAS No.: 352280-38-7
Cat. No.: B1496598
. J

Executive Summary

Antho-rpamide Il (Antho-RPamide Il) is a specific bioactive neuropeptide isolated from the
sea anemone Anthopleura elegantissima.[1][2][3] Structurally defined as (pGlu-Asn-Phe-His-
Leu-Arg-Pro-NH2), it belongs to the RPamide family of cnidarian neuropeptides.[4]

Unlike its analog Antho-RPamide |—which stimulates tentacle contraction—Antho-RPamide Il
functions as an inhibitory neuromodulator, suppressing spontaneous rhythmic contractions in
tentacle longitudinal muscles.[4][5] This guide details the molecular architecture of the peptide,
the genomic organization of its precursor protein (Prepro-Antho-RPamide Il), and the specific
biosynthetic pathways governing its maturation from a larger polypeptide precursor.

Molecular Architecture & ldentity
Peptide Sequence and Properties

Antho-rpamide Il is characterized by N-terminal blocking (pyroglutamate) and C-terminal
amidation, features critical for its resistance to enzymatic degradation and receptor binding
affinity.

Table 1: Physicochemical Properties of Antho-rpamide Il
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Property Specification

Sequence pGlu-Asn-Phe-His-Leu-Arg-Pro-NHz (

o Anthopleura elegantissima RPamide Precursor
Precursor Origin i
Gene Il (Putative)

Molecular Weight ~894.45 Da

N-Terminus Pyroglutamic acid (pGlu/

C-Terminus Prolinamide (Pro-NHz); formed from Pro-Gly
Isoelectric Point Basic (due to Arg/His residues)

) ] o Inhibitory (suppresses spontaneous
Biological Activity tractions)
contractions

Structural Distinction from Antho-RPamide |

It is critical to distinguish Antho-RPamide Il from the earlier isolated Antho-RPamide I. They
are derived from distinct gene products and exhibit opposing physiological effects.

o Antho-RPamide l:Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH2 (Proline-rich, Excitatory)[4][5]
o Antho-RPamide II: (Non-proline-rich, Inhibitory)[1][4][5]

Precursor Protein Biosynthesis

The mature Antho-rpamide Il peptide is not a direct gene product but is generated via
extensive post-translational processing of a larger preprohormone (Prepro-Antho-RPamide II).

The "Two-Gene" Architecture

Genomic and transcriptomic analyses of Anthopleura elegantissima indicate the existence of at
least two distinct RPamide precursor genes.

¢ Gene 1. Encodes the Antho-RPamide | precursor (cloned ~1990s), containing multiple
copies of LPPGPLPRP-Gly.
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e Gene 2: Encodes the Antho-RPamide Il precursor. Transcriptomic data suggests this
precursor contains the QNFHLRP sequence motifs. Unlike typical bilaterian neuropeptide
precursors which may encode single copies, anthozoan precursors are often "polypeptide
libraries," containing high copy numbers of the bioactive peptide separated by spacer
regions.[4]

Biosynthetic Processing Pathway

The maturation of Antho-rpamide Il follows a rigorous enzymatic cascade within the secretory
pathway of neurosecretory cells.

e Translation & Translocation: The mRNA is translated into the preprohormone. A hydrophobic
Signal Peptide directs the protein into the Rough Endoplasmic Reticulum (RER).

» Signal Peptidase Cleavage: The signal peptide is removed, yielding the Prohormone.[4][6]
o Endoproteolytic Cleavage:

o Canonical Sites: Prohormone Convertases (PC1/3-like) cleave at dibasic sites (Lys-Arg or
Arg-Arg).

o Anthozoan-Specific Sites:Anthopleura precursors frequently utilize acidic cleavage sites
(Asp/Glu) at the N-terminal side of the peptide, processed by specific acidic-amino acid
cleaving enzymes.[7][8][9]

o Post-Translational Modification (PTM):

o N-terminal Cyclization: The N-terminal Glutamine (GIn) is cyclized by Glutaminyl Cyclase
(QC) to form Pyroglutamate (pGlu), conferring stability against aminopeptidases.

o C-terminal Amidation: The C-terminal Glycine (Gly) serves as a donor for the amide group.
[6] Peptidylglycine

-amidating monooxygenase (PAM) converts the Gly-extended intermediate into the mature
amidated peptide.

Visualization of Signaling & Processing

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1496598?utm_src=pdf-body
https://patents.google.com/patent/WO2010063124A1/en
https://www.benchchem.com/product/b1496598?utm_src=pdf-body
https://patents.google.com/patent/WO2010063124A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545775/
https://pubmed.ncbi.nlm.nih.gov/1429603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC51271/
https://pubmed.ncbi.nlm.nih.gov/1706527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9545775/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the logical flow from the genomic locus to the active

neuropeptide.
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Caption: Biosynthetic cascade of Antho-rpamide Il from gene expression to bioactive peptide
maturation.[2][3][8][9][10][11]

Physiological Mechanisms
Antho-rpamide Il acts as a specific inhibitory transmitter.
» Target Tissue: Longitudinal muscles of the tentacles.[2]

e Mechanism: Upon release from dense-core vesicles in neurites, the peptide binds to G-
protein coupled receptors (GPCRs) on the muscle cell membrane.

o Effect: Unlike the excitatory Antho-RPamide |, Antho-RPamide Il hyperpolarizes the muscle
membrane or inhibits calcium influx, leading to the cessation of spontaneous rhythmic
contractions.[4] This dual-control system (Excitatory RPamide | vs. Inhibitory RPamide 1)
allows Anthopleura to finely tune tentacle behavior for feeding and defense.

Experimental Protocols

For researchers aiming to isolate or study Antho-rpamide I, the following protocols are
established standards.

Isolation and Purification Workflow

To prevent proteolysis during isolation, rapid acidification is required.[4]
» Extraction:

o Homogenize Anthopleura elegantissima tissue in 1M Acetic Acid (boiling) to denature
endogenous proteases immediately.

o Centrifuge at 15,000 x g for 30 mins at 4°C.
o Pre-purification:

o Pass supernatant through Sep-Pak C18 cartridges.
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o Wash with 0.1% TFA; elute with 60% Acetonitrile/0.1% TFA.

e HPLC Fractionation:
o Column: Reverse-phase C18 (e.g., Nucleosil 100-5 C18).[4]
o Gradient: 10-60% Acetonitrile in 0.1% TFA over 60 minutes.

o Monitor absorbance at 214 nm and 280 nm.

Radioimmunoassay (RIA)

Since the peptide is small, direct detection is difficult.[4] RIA is the gold standard for tracking
purification.

e Antigen: Synthetic C-terminal fragment (Arg-Pro-NHz) conjugated to Thyroglobulin.
e Tracer:

I-labeled Tyr-Arg-Pro-NH-.

 Validation: Fractions inhibiting binding of the tracer are collected and sequenced.

Bioassay: Tentacle Contraction

A self-validating functional assay to confirm bioactivity.

Preparation: Isolate longitudinal muscle strips from Anthopleura tentacles.[2]

Bath: Suspend in artificial seawater at 12°C.

Measurement: Attach to an isometric force transducer.

Application: Apply Antho-RPamide Il (10-7 M to 10~> M).

Endpoint: Observation of inhibition of spontaneous rhythmic contractions (distinct from the
tetanic contraction induced by Antho-RPamide I).
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Caption: Workflow for the isolation and structural identification of Antho-rpamide II.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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